
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with 2,3-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has been explored in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorophenylacetic acid
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate
Uniqueness
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one stands out due to its unique combination of a fluorophenyl group and methoxy groups on the quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Propriétés
Formule moléculaire |
C17H14FNO3 |
|---|---|
Poids moléculaire |
299.30 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-5-3-4-6-11(10)18/h3-9H,1-2H3,(H,19,20) |
Clé InChI |
IDBNOBSHFCZCSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


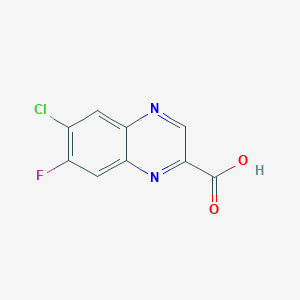
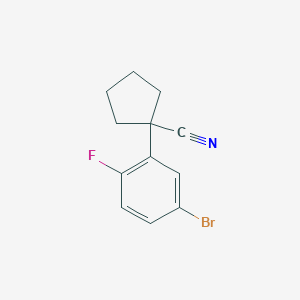
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
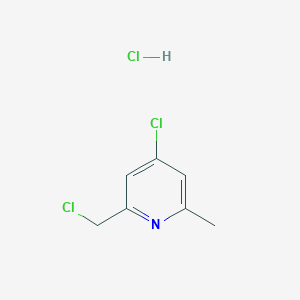
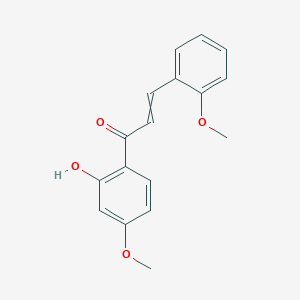
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)

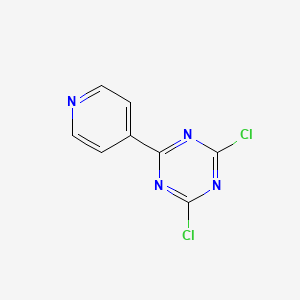
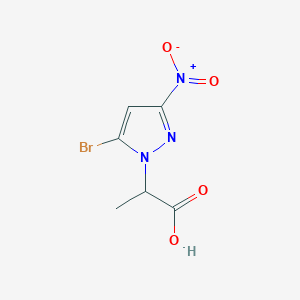
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
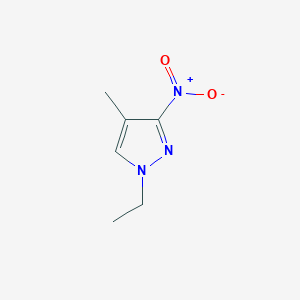
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
